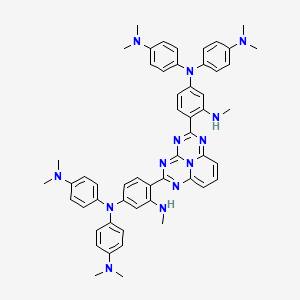
4,4'-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentaazaphenalene core linked to two triphenylamine units, each substituted with dimethylamino groups. The presence of multiple nitrogen atoms and aromatic rings contributes to its distinctive electronic and photophysical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) typically involves multi-step organic reactions. One common approach is the Stille cross-coupling reaction, which involves the coupling of a pentaazaphenalene derivative with a triphenylamine derivative under palladium-catalyzed conditions. The reaction conditions often include the use of anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying electronic properties.
Biology: Investigated for its potential as a fluorescent probe in bioimaging and biosensing applications.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) involves its interaction with molecular targets through electronic and photophysical processes. The compound’s multiple nitrogen atoms and aromatic rings facilitate charge transfer and energy transfer processes, making it effective in applications such as fluorescence and electronic devices. The pathways involved include electron excitation, energy transfer, and charge separation.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Similar donor-acceptor structure with different electronic properties.
4,4’-(Perfluorophenazine-2,7-diyl)bis(N,N-diphenylaniline): Features a phenazine core with distinct electronic characteristics.
Uniqueness
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) is unique due to its pentaazaphenalene core, which imparts specific electronic and photophysical properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in optoelectronics and bioimaging.
Properties
Molecular Formula |
C54H57N13 |
|---|---|
Molecular Weight |
888.1 g/mol |
IUPAC Name |
4-[7-[4-[4-(dimethylamino)-N-[4-(dimethylamino)phenyl]anilino]-2-(methylamino)phenyl]-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaen-3-yl]-1-N,1-N-bis[4-(dimethylamino)phenyl]-3-N-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C54H57N13/c1-55-48-34-44(65(40-22-14-36(15-23-40)61(3)4)41-24-16-37(17-25-41)62(5)6)30-32-46(48)52-57-50-12-11-13-51-58-53(60-54(59-52)67(50)51)47-33-31-45(35-49(47)56-2)66(42-26-18-38(19-27-42)63(7)8)43-28-20-39(21-29-43)64(9)10/h11-35,55-56H,1-10H3 |
InChI Key |
QUHXUBZBLVPTFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)N(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=NC5=NC(=NC6=CC=CC(=N4)N65)C7=C(C=C(C=C7)N(C8=CC=C(C=C8)N(C)C)C9=CC=C(C=C9)N(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















